molecular formula C20H19BrN4O4S B285108 2-(4-BROMO-2,6-DIMETHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE

2-(4-BROMO-2,6-DIMETHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE

Cat. No.: B285108
M. Wt: 491.4 g/mol
InChI Key: HCBHPBMOOSVXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMO-2,6-DIMETHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a brominated phenoxy group and a sulfonylated pyrimidinylamino group. It is used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2,6-DIMETHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the bromination of 2,6-dimethylphenol to form 4-bromo-2,6-dimethylphenol. This intermediate is then reacted with chloroacetic acid to produce 2-(4-bromo-2,6-dimethylphenoxy)acetic acid . The final step involves the coupling of this intermediate with 4-[(2-pyrimidinylamino)sulfonyl]aniline under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2,6-DIMETHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2,6-DIMETHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMO-2,6-DIMETHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19BrN4O4S

Molecular Weight

491.4 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H19BrN4O4S/c1-13-10-15(21)11-14(2)19(13)29-12-18(26)24-16-4-6-17(7-5-16)30(27,28)25-20-22-8-3-9-23-20/h3-11H,12H2,1-2H3,(H,24,26)(H,22,23,25)

InChI Key

HCBHPBMOOSVXMK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C)Br

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C)Br

Origin of Product

United States

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